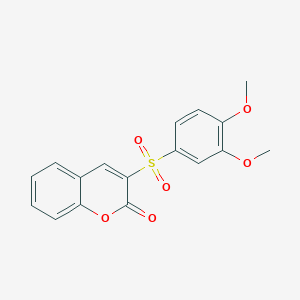

3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6S/c1-21-14-8-7-12(10-15(14)22-2)24(19,20)16-9-11-5-3-4-6-13(11)23-17(16)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUYEJCLWRGAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with a suitable chromenone derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. HIF-1 Pathway Inhibition:

One of the primary applications of 3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one is as an inhibitor of the hypoxia-inducible factor 1 (HIF-1) pathway. This pathway plays a crucial role in tumor growth and survival under hypoxic conditions. Studies have shown that this compound can antagonize tumor growth in animal models, indicating its potential as an anti-cancer agent .

2. Structure-Activity Relationship Studies:

Research has delved into the structure-activity relationships (SAR) of various analogs derived from this compound. Modifications to the sulfonyl and chromenone moieties have been systematically explored to enhance inhibitory potency against HIF-1 activated transcription. For instance, specific substitutions at the benzene ring have led to significant variations in activity, with certain derivatives exhibiting IC50 values in the low micromolar range, showcasing their potential efficacy .

Case Studies and Research Findings

Case Study 1: Cancer Treatment

In a study investigating the effects of this compound on cancer cell lines, it was found that certain derivatives displayed potent cytotoxic effects against various cancer types. The compound demonstrated an IC50 value of approximately 0.6 μM in specific assays, indicating strong anti-cancer properties .

Case Study 2: HIV Research

Another significant application involves the compound's role in HIV research. It has been noted that similar sulfonamide compounds can modulate CD4 receptor expression on cell surfaces, potentially preventing HIV entry into cells. This suggests that derivatives of this compound could be explored for antiviral applications .

Comparative Data Table

The following table summarizes key findings related to the biological activity of various derivatives of this compound:

| Compound Derivative | IC50 (μM) | Biological Activity |

|---|---|---|

| Base Compound | >15 | Poor solubility; requires formulation |

| Derivative A | 0.6 | Strong HIF-1 inhibition |

| Derivative B | 1.5 | Moderate cytotoxicity |

| Derivative C | 0.5 | Significant anti-cancer activity |

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The chromenone core may also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxybenzenesulfonyl chloride: A precursor used in the synthesis of 3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one.

3,4-Dimethoxyphenethylamine: A compound with a similar aromatic structure but different functional groups and applications.

3,4-Dimethoxybenzenesulfonyl fluoride: Another sulfonyl derivative with different reactivity and applications.

Uniqueness

This compound is unique due to its combination of a chromenone core and a 3,4-dimethoxybenzenesulfonyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3-(3,4-Dimethoxybenzenesulfonyl)-2H-chromen-2-one, also referred to as a chromene derivative, has garnered attention in recent years due to its potential biological activities, particularly in cancer therapy. This compound is part of a larger class of chromene-based molecules that exhibit various pharmacological effects, including inhibition of hypoxia-inducible factor (HIF) pathways, which are crucial in tumor growth and survival.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies on related compounds have indicated that modifications to the chromene scaffold can significantly impact their biological activity. The presence of the 3,4-dimethoxybenzenesulfonyl group has been shown to enhance the inhibitory effects on HIF-1 transcriptional activity, which is vital in cancer progression and metastasis.

Key Findings from SAR Studies

- Inhibition of HIF-1 : Compounds with a 3,4-dimethoxybenzenesulfonyl group demonstrated strong inhibition of HIF-1α transcriptional activation under hypoxic conditions. For instance, one study reported an IC50 value of 3.0 μM for a related compound in inhibiting HIF-1 activity .

- Water Solubility : Despite its promising activity, the compound exhibits poor water solubility (<15 μg/mL at pH 7.4), necessitating formulation strategies for effective delivery .

The biological activity of this compound is primarily attributed to its ability to inhibit the HIF signaling pathway. Under normal oxygen conditions, HIF-1α is hydroxylated and targeted for degradation; however, under hypoxic conditions, it stabilizes and activates transcription of genes that promote angiogenesis and tumor growth .

Experimental Evidence

In a cell-based reporter assay using human glioma cells, the compound significantly reduced HIF-1α protein levels by approximately 30%, indicating its effectiveness in disrupting the HIF signaling cascade .

Case Studies and Research Findings

Several studies have highlighted the anti-cancer properties of this compound and its analogs:

- Anti-Cancer Activity : In vivo studies demonstrated that derivatives of this compound exhibited potent anti-cancer effects against various models including glioblastoma and pancreatic cancer .

- Combination Therapies : Research suggested that combining these compounds with existing chemotherapeutics could enhance overall efficacy by targeting multiple pathways involved in tumor survival .

Table 1: Inhibitory Activity of Related Compounds

| Compound Name | Structure | IC50 (μM) |

|---|---|---|

| This compound | structure | 3.0 |

| Analog A | structure | 2.6 |

| Analog B | structure | 5.0 |

Table 2: Structure-Activity Relationship Data

| Compound | R Group | IC50 (μM) |

|---|---|---|

| 5a | Methoxy | 3.1 |

| 5b | Ethoxy | 1.3 |

| 5c | Propoxy | 3.3 |

Q & A

Q. What are the standard protocols for synthesizing 3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one?

The synthesis typically involves multi-step organic reactions, such as:

- Sulfonylation : Reacting 3-amino-2H-chromen-2-one with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to form the sulfonamide bond .

- Cyclization : Subsequent acid- or base-catalyzed cyclization to stabilize the coumarin core. Solvents like ethanol or acetone are often used, with reaction times ranging from 6–24 hours .

Key considerations : Purity of intermediates must be verified via TLC or HPLC, and inert atmospheres (N₂/Ar) may be required to prevent oxidation of methoxy groups .

Q. What spectroscopic techniques are critical for structural confirmation?

- X-ray crystallography : Resolves crystal packing and confirms sulfonyl and coumarin geometry. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for resolving twinned data or high-resolution structures .

- NMR spectroscopy :

- IR spectroscopy : Sulfonyl S=O stretches appear as strong bands at ~1350 cm⁻¹ and 1150 cm⁻¹ .

Advanced Research Questions

Q. How can synthetic yields be optimized for sulfonylation steps?

Yield optimization hinges on:

- Reagent stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to coumarin precursor minimizes side reactions.

- Temperature control : Maintaining 0–5°C during sulfonylation prevents thermal degradation of the sulfonyl chloride .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to avoid hydrolysis .

Data contradiction example : Some studies report higher yields with pyridine as a base (75–80%) compared to triethylamine (60–65%) due to its dual role as a base and solvent .

Q. What strategies resolve discrepancies in biological activity data for structural analogs?

Discrepancies often arise from:

- Substituent effects : The 3,4-dimethoxy group enhances solubility but may sterically hinder target binding. Compare activity against analogs lacking methoxy groups (e.g., 3-phenylsulfonyl derivatives) .

- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) and controls (e.g., ciprofloxacin) .

Case study : A 2021 study found that 8-nitro-substituted analogs showed 10× higher antibacterial activity than non-nitrated derivatives, suggesting redox-mediated mechanisms .

Q. How can computational methods predict reactivity of the sulfonyl-coumarin scaffold?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the sulfonyl group acts as an electron-withdrawing group, polarizing the coumarin ring .

- Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2). The sulfonyl moiety may form hydrogen bonds with Arg120 and Tyr355 residues .

Validation : Correlate computational results with experimental kinetics (e.g., IC₅₀ values in enzyme inhibition assays) .

Methodological Challenges

Q. How to address poor crystallinity during X-ray analysis?

Q. What are the pitfalls in interpreting mass spectrometry (MS) data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.